KDM5B Inhibitory Potency and Isoform Selectivity: TK-129 vs. Pan-KDM5 Inhibitor CPI-455
TK-129 inhibits KDM5B with an IC50 of 44 nM (0.044 μM) in a homogeneous time-resolved fluorescence (HTRF) assay. While the pan-KDM5 inhibitor CPI-455 exhibits greater potency against KDM5B (IC50 = 3 nM), TK-129 provides a meaningful selectivity window over the closely related KDM5C isoform (IC50 = 353 nM; ~8-fold selectivity), whereas CPI-455 inhibits KDM5A, KDM5B, and KDM5C with nearly equal potency (10, 3, and 14 nM, respectively) . TK-129 also inhibits KDM5A with an IC50 of 79 nM, yielding approximately 2-fold selectivity for KDM5B over KDM5A [1].
| Evidence Dimension | Biochemical inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | KDM5B IC50 = 44 nM; KDM5A IC50 = 79 nM; KDM5C IC50 = 353 nM |
| Comparator Or Baseline | CPI-455: KDM5B IC50 = 3 nM; KDM5A IC50 = 10 nM; KDM5C IC50 = 14 nM |
| Quantified Difference | TK-129 shows 8-fold selectivity for KDM5B vs. KDM5C (353/44); CPI-455 shows <5-fold separation across isoforms |
| Conditions | HTRF biochemical assay; full-length human KDM5 enzymes |
Why This Matters
For experiments requiring discrimination between KDM5B-specific and pan-KDM5 pharmacology, TK-129 provides a cleaner tool profile than CPI-455, reducing confounding isoform cross-reactivity.
- [1] Kai Tang, et al. Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis. J Med Chem. 2022;65(19):12979-13000. View Source
